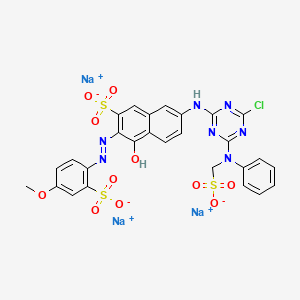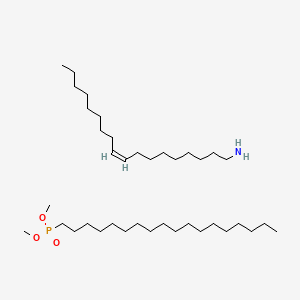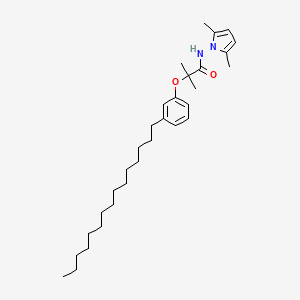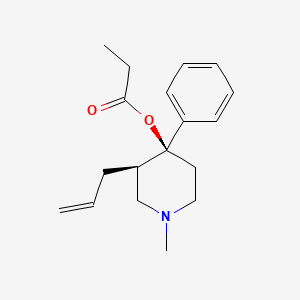
alpha-Allylprodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Allylprodine: is an opioid analgesic that is an analog of prodine. It was discovered by Hoffman-La Roche in 1957 during research into the related drug pethidine . This compound is known for its potent analgesic properties, being significantly more effective than morphine due to its unique interaction with the μ-opioid receptor .
Preparation Methods
The synthesis of alpha-Allylprodine involves several steps, starting with the formation of the piperidine ring. The key synthetic route includes the allylation of an enamine or the allylboration of an aldehyde . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Alpha-Allylprodine undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Alpha-Allylprodine has several scientific research applications:
Mechanism of Action
Alpha-Allylprodine exerts its effects by binding to the μ-opioid receptor in the central nervous system . This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission . The compound’s unique allyl group allows it to interact with additional amino acid targets in the receptor binding site, enhancing its potency .
Comparison with Similar Compounds
Alpha-Allylprodine is more potent than similar compounds such as α-prodine and morphine . The 3R,4S-isomer of this compound is particularly notable for being 23 times more potent than morphine . Similar compounds include:
α-Prodine: Another analog of prodine, but less potent than this compound.
Morphine: A well-known opioid analgesic, but less potent and with a different binding profile.
Pethidine: The parent compound from which this compound was derived.
This compound’s unique structure and binding interactions make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
53611-18-0 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
[(3R,4S)-1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C18H25NO2/c1-4-9-16-14-19(3)13-12-18(16,21-17(20)5-2)15-10-7-6-8-11-15/h4,6-8,10-11,16H,1,5,9,12-14H2,2-3H3/t16-,18-/m1/s1 |
InChI Key |
KGYFOSCXVAXULR-SJLPKXTDSA-N |
Isomeric SMILES |
CCC(=O)O[C@]1(CCN(C[C@H]1CC=C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1CC=C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


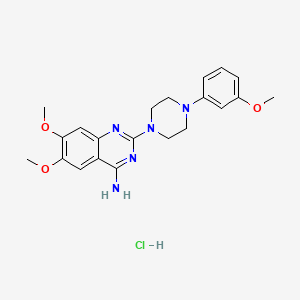
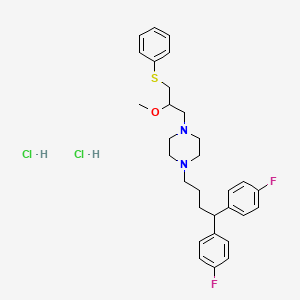


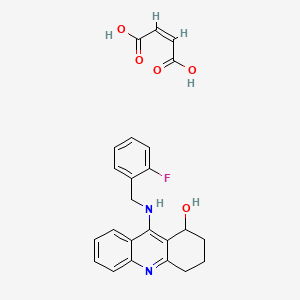

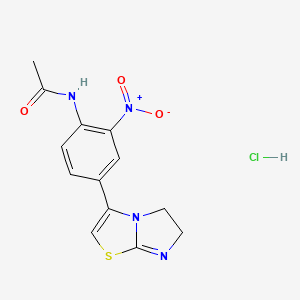
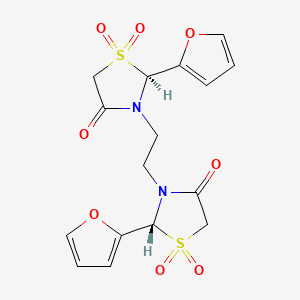
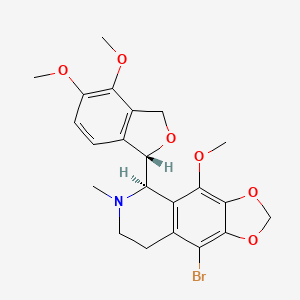
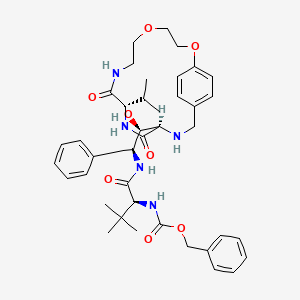
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
